N'-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide
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Overview
Description
N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide is a synthetic organic compound. It is characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group. The compound also contains a 2,2-dimethoxyethyl group and an oxolan-2-ylmethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route could be:
Step 1: Preparation of the oxamide intermediate by reacting oxalic acid with a suitable amine under acidic or basic conditions.
Step 2: Introduction of the 2,2-dimethoxyethyl group through alkylation reactions.
Step 3: Attachment of the oxolan-2-ylmethyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amide or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the oxamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Could be used in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: Similar in structure but lacks the oxamide group.
N,N’-Diethyl-2,2-dimethoxyethylamine: Contains the 2,2-dimethoxyethyl group but differs in other functional groups.
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-16-9(17-2)7-13-11(15)10(14)12-6-8-4-3-5-18-8/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYOVRLPSISCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1CCCO1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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